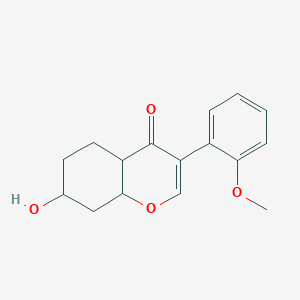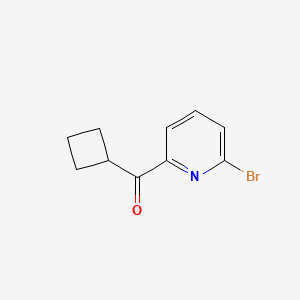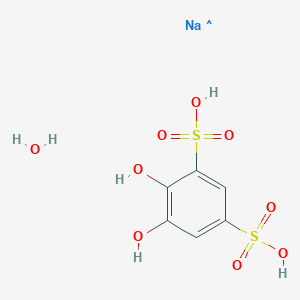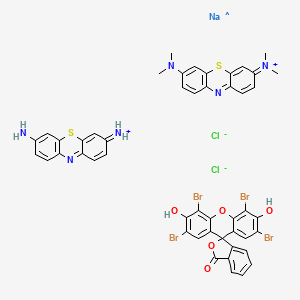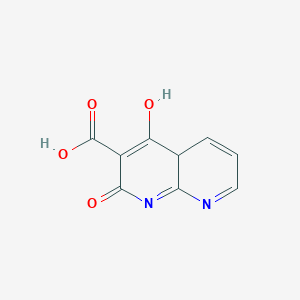![molecular formula C34H15BrO2 B15132814 10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15132814.png)
10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione is a complex organic compound characterized by its unique polycyclic structure. This compound is notable for its intricate arrangement of carbon rings and the presence of a bromine atom, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione involves multiple steps, typically starting with the formation of the core polycyclic structure. This is followed by the introduction of the bromine atom through bromination reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of multiple double bonds allows for oxidation reactions, often resulting in the formation of epoxides or ketones.
Reduction: Reduction reactions can be employed to modify the bromine atom or reduce double bonds within the structure.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione has several applications in scientific research:
Chemistry: It is used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Its interactions with biological molecules are of interest for understanding the effects of polycyclic compounds on living organisms.
Medicine: Research into its potential therapeutic properties, including anti-cancer and anti-inflammatory effects, is ongoing.
Industry: It is explored for use in materials science, particularly in the development of advanced polymers and nanomaterials.
Mechanism of Action
The mechanism by which 10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The pathways involved may include modulation of signal transduction and gene expression.
Comparison with Similar Compounds
Compared to other polycyclic aromatic compounds, 10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione is unique due to its specific bromination and the resulting chemical properties. Similar compounds include:
- Bromobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione
- Trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione
These compounds share structural similarities but differ in their halogenation patterns and resulting reactivity.
Properties
Molecular Formula |
C34H15BrO2 |
|---|---|
Molecular Weight |
535.4 g/mol |
IUPAC Name |
10-bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione |
InChI |
InChI=1S/C34H15BrO2/c35-27-7-3-6-17-19-10-11-21-22-12-14-25-30-18(16-4-1-2-5-24(16)33(25)36)8-9-20(28(22)30)23-13-15-26(31(19)29(21)23)34(37)32(17)27/h1-15H |
InChI Key |
ULIDAIFZDPOEBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=C(C7=O)C(=CC=C9)Br)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-cyclopropyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15132742.png)
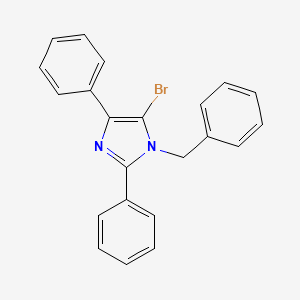
![N'-(4-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B15132749.png)
![5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B15132769.png)
![5,36,42,73-tetrazanonadecacyclo[38.34.0.03,38.04,20.06,19.07,16.09,14.021,37.022,35.025,34.027,32.041,57.043,56.044,53.046,51.058,74.059,72.062,71.064,69]tetraheptaconta-1(74),3,6(19),7(16),9,11,13,17,20,22(35),23,25(34),27,29,31,37,40,43(56),44(53),46,48,50,54,57,59(72),62(71),64,66,68-nonacosaene-2,8,15,26,33,39,45,52,63,70-decone](/img/structure/B15132775.png)
